molecular formula C6H4N4O2 B13088256 2-Amino-6-nitronicotinonitrile

2-Amino-6-nitronicotinonitrile

Cat. No.: B13088256
M. Wt: 164.12 g/mol
InChI Key: ICKQXCSLQJYMHV-UHFFFAOYSA-N
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Description

2-Amino-6-nitronicotinonitrile is a heterocyclic organic compound with the molecular formula C6H3N4O2. It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 2-position and a nitro group at the 6-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-nitronicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with ammonia and nitric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the amino and nitro groups at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including nitration and amination reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-nitronicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, diamino derivatives, and various substituted pyridine compounds .

Scientific Research Applications

2-Amino-6-nitronicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-nitronicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-nitronicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino and nitro group allows for versatile chemical reactivity and potential biological activity .

Properties

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

2-amino-6-nitropyridine-3-carbonitrile

InChI

InChI=1S/C6H4N4O2/c7-3-4-1-2-5(10(11)12)9-6(4)8/h1-2H,(H2,8,9)

InChI Key

ICKQXCSLQJYMHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C#N)N)[N+](=O)[O-]

Origin of Product

United States

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